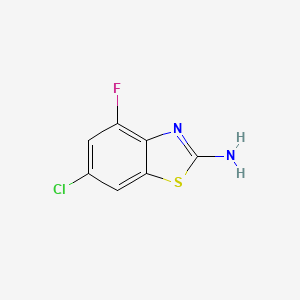

6-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Descripción

Overview of Benzothiazole (B30560) Heterocycles in Drug Discovery and Medicinal Chemistry

The benzothiazole ring system is a cornerstone in the field of medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic activities, among others. jchemrev.comnih.govjyoungpharm.org The versatility of the benzothiazole scaffold allows for chemical modifications at various positions, particularly at the C-2 and C-6 positions, which has been shown to influence its biological activity. benthamscience.comjyoungpharm.org This adaptability has led to the development of several clinically significant drugs. nih.govcrimsonpublishers.com The structural diversity and wide range of biological activities make benzothiazole derivatives a subject of intense research in the quest for new and more effective therapeutic agents. jchemrev.comjchemrev.com

The following table provides an overview of the diverse pharmacological activities associated with benzothiazole derivatives:

| Pharmacological Activity | References |

| Antimicrobial | nih.gov, benthamscience.com, ijper.org |

| Anticancer | benthamscience.com, nih.gov, researchgate.net |

| Anti-inflammatory | nih.gov, jchemrev.com, nih.gov |

| Antiviral | nih.gov, benthamscience.com, nih.gov |

| Anticonvulsant | jchemrev.com, nih.gov, bibliomed.org |

| Antidiabetic | benthamscience.com, jchemrev.com, nih.gov |

| Antitubercular | nih.gov, nih.gov |

| Antioxidant | nih.gov, jchemrev.com |

| Anthelmintic | benthamscience.com, nih.gov |

| Analgesic | nih.gov, jchemrev.com |

| Antimalarial | jchemrev.com, nih.gov |

| Neuroprotective | nih.gov |

Rationale for Advanced Research on Halogenated 1,3-Benzothiazol-2-amine Scaffolds

The introduction of halogen atoms, such as fluorine and chlorine, into the benzothiazole scaffold can significantly modulate the physicochemical properties and biological activity of the resulting compounds. psu.eduderpharmachemica.com Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Specifically, the presence of a fluorine atom can alter the electronic properties of the molecule and enhance its ability to cross cell membranes, potentially leading to improved pharmacological profiles. psu.edu

Research has shown that halogenated 2-aminobenzothiazole (B30445) derivatives, in particular, are of significant interest. The amino group at the C-2 position provides a key site for further chemical modifications, allowing for the synthesis of a diverse library of compounds with varied biological activities. bibliomed.orgnih.gov The combination of halogen substituents on the benzene (B151609) ring and the reactive 2-amino group on the thiazole (B1198619) ring creates a scaffold with high potential for the development of potent and selective therapeutic agents. For instance, chloro-substituted aminobenzothiazoles have demonstrated sensitivity to certain cancer cell lines. derpharmachemica.com The strategic placement of halogens on the 1,3-benzothiazol-2-amine framework is therefore a rational approach in the design of new drug candidates with enhanced efficacy and specificity. nih.govpsu.edu

Academic Research Focus on 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine and its Structural Analogues

The specific compound, this compound, has emerged as a focal point of academic research due to its unique substitution pattern and potential as a versatile building block in medicinal chemistry. The synthesis of this and related fluorinated benzothiazole derivatives is an area of active investigation. psu.eduresearchgate.net Researchers are exploring various synthetic routes to efficiently produce these compounds, often starting from precursors like 4-fluoro-3-chloro aniline (B41778). psu.eduresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-4-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFUZIIJDNCFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589444 | |

| Record name | 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942473-93-0 | |

| Record name | 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Design of 6 Chloro 4 Fluoro 1,3 Benzothiazol 2 Amine Analogues

Chemical Modifications at the 2-Amino Position

The exocyclic amino group at the C-2 position of the benzothiazole (B30560) ring is a key site for chemical derivatization. Its nucleophilic character allows for a variety of reactions, including condensation, acylation, and the construction of new heterocyclic rings.

Formation of Schiff Bases and Subsequent Cyclization to Novel Heterocycles (e.g., Azetidinones, Thiazolidinones, Hydrazones)

A primary and widely used strategy for modifying the 2-amino group is through the formation of an imine or Schiff base linkage. This is typically achieved by the condensation reaction of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine with various aromatic or heterocyclic aldehydes. nih.gov These Schiff bases are not only important final compounds but also serve as crucial intermediates for the synthesis of other complex heterocyclic systems.

Azetidinones: The Schiff bases derived from 2-aminobenzothiazoles are valuable precursors for the synthesis of 2-azetidinones, which contain a four-membered β-lactam ring. The cyclization is typically accomplished through the Staudinger ketene-imine cycloaddition. In a common procedure, the Schiff base is treated with chloroacetyl chloride in the presence of a base like triethylamine. This reaction leads to the formation of a substituted azetidinone ring fused to the benzothiazole moiety. For instance, a series of azetidinone derivatives were synthesized from 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole after its initial condensation with 3-methyl-1-phenyl-5-pyrazolone to yield the corresponding Schiff's base, which was then cyclized.

Thiazolidinones: Another important class of heterocycles synthesized from these Schiff base intermediates is the 4-thiazolidinones. These five-membered sulfur-containing rings are formed by the cyclocondensation of the Schiff base with a mercapto-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). researchgate.netnih.govnih.gov The reaction is often carried out by refluxing the reactants in a suitable solvent, sometimes with a catalytic amount of zinc chloride. This method has been successfully applied to synthesize compounds like 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one. researchgate.net

Hydrazones: The 2-amino group can be readily converted into a 2-hydrazino (-NHNH2) group by treatment with hydrazine (B178648) hydrate (B1144303). nih.govsphinxsai.com This 2-hydrazinobenzothiazole (B1674376) intermediate is a versatile building block for synthesizing a wide array of hydrazone derivatives. nih.gov The subsequent condensation of the 2-hydrazino derivative with various substituted aldehydes and ketones yields the corresponding hydrazones. sphinxsai.comarabjchem.orgarabjchem.org This approach has been used to prepare a series of 1,3-benzothiazole-2-yl-hydrazones by reacting 6-chloro-2-benzothiazol-2-yl-hydrazine with appropriate carbonyl compounds. arabjchem.orgarabjchem.org

Table 1: Synthesis of Heterocycles from this compound via Schiff Base Intermediates This table is a representative summary of synthetic pathways and may not correspond to a single specific study.

| Starting Material | Intermediate | Reagent for Cyclization | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| This compound + Aromatic Aldehyde | Schiff Base (Imine) | Chloroacetyl Chloride / Triethylamine | Azetidinone | |

| This compound + Aromatic Aldehyde | Schiff Base (Imine) | Thioglycolic Acid | Thiazolidinone | researchgate.net |

| This compound + Hydrazine Hydrate | 2-Hydrazino Derivative | Aromatic Aldehyde/Ketone | Hydrazone | sphinxsai.comarabjchem.org |

Amidation and Related Acylations

Direct acylation of the 2-amino group provides a straightforward method for introducing a variety of substituents. This reaction typically involves treating the 2-aminobenzothiazole (B30445) with acyl chlorides or acid anhydrides. nih.gov A frequently employed reagent is chloroacetyl chloride, which yields an N-(benzothiazol-2-yl)-2-chloroacetamide derivative. nih.gov This intermediate is particularly useful as the reactive chloroacetyl group allows for further nucleophilic substitution, enabling the linkage to other cyclic structures, such as piperazines. nih.gov

Furthermore, amidation can be part of a multi-step synthesis to build more complex molecules. For example, related benzothiazole amines have been linked to nicotinic acid, followed by conversion to a nicotinoyl chloride and subsequent reaction with hydrazine to form a hydrazide, demonstrating the versatility of amide bond formation in creating elaborate structures. nih.govut.ac.ir

Incorporation of Thiazole (B1198619) and Triazole Rings

The core benzothiazole structure can be elaborated by attaching other heterocyclic rings at the 2-amino position, with thiazole and triazole rings being of significant interest.

Thiazole: A second thiazole ring can be appended to the benzothiazole scaffold. One synthetic route involves the initial acylation of the 2-amino group with chloroacetyl chloride, followed by a cyclization reaction with thiourea (B124793). nih.gov This sequence results in the formation of a 2-aminothiazole (B372263) moiety linked to the original benzothiazole ring. nih.gov The classic Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with an α-haloketone, represents another fundamental method for constructing thiazole rings. mdpi.comekb.eg

Triazole: Triazole rings can be incorporated through several synthetic strategies. A common method begins with the conversion of the 2-amino group to a 2-hydrazino group. researchgate.netnih.gov The resulting 2-hydrazinobenzothiazole can then be reacted with a one-carbon electrophile, such as formic acid or triethylorthoformate, to construct the fused 1,2,4-triazole (B32235) ring, yielding a benzo eurjchem.commdpi.comthiazolo[2,3-c] eurjchem.comtsijournals.comtriazole system. researchgate.netnih.gov Modern synthetic methods like "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer an alternative route where the benzothiazole unit, modified to contain an azide (B81097) or alkyne, is coupled with a corresponding reaction partner to form a 1,2,3-triazole linked derivative. researchgate.net

Benzene (B151609) Ring Substitution Pattern Variations

Therefore, by selecting different substituted anilines as starting materials, a wide array of analogues can be generated. Researchers have synthesized series of compounds with various substituents at the 5, 6, and 7-positions of the benzothiazole ring, including:

Halogenation: Introducing other halogens like bromine or different chloro/fluoro patterns. nih.gov

Electron-withdrawing groups: Incorporating nitro (NO2) groups. researchgate.net

Electron-donating groups: Adding alkyl (e.g., methyl) or alkoxy (e.g., methoxy (B1213986), ethoxy) groups. nih.govnih.gov

This strategy allows for a systematic investigation of how electronic and steric effects on the benzene ring influence the molecule's characteristics. For instance, syntheses starting from 3-chloro-4-nitro-aniline or p-toluidine (B81030) (4-methylaniline) would yield analogues with nitro or methyl groups on the benzothiazole ring, respectively. nih.govresearchgate.net

Synthesis of Fused Heterocyclic Systems Derived from Benzothiazol-2-amine

Beyond simple substitution, the this compound scaffold can be used to construct more complex, multi-cyclic fused heterocyclic systems. This involves reactions where the 2-amino group and an adjacent atom participate in the formation of a new ring fused to the thiazole portion of the molecule.

Benzothiazolo-Tetrazoles: A tetrazole ring can be fused to the benzothiazole core to create a benzothiazolo[2,3-c]tetrazole system. One synthetic pathway involves converting the 2-amino group to a 2-hydrazino group, forming a Schiff base (azomethine), and then reacting it with sodium azide. researchgate.net A more direct route is the reaction of 2-hydrazinobenzothiazole with nitrous acid (generated in situ from sodium nitrite (B80452) and acid), which leads to the fused tetrazolo[4,5-b]benzothiazole. researchgate.net Multi-component reactions also provide an efficient one-pot synthesis for tetrazoles containing a benzothiazole moiety, using reagents like sodium azide. tsijournals.com

Benzothiazolo-Triazoles: As discussed previously (Section 3.1.3), the reaction of 2-hydrazinylbenzothiazole with one-carbon electrophiles like formic acid is a primary method for synthesizing the fused tricyclic system, benzo eurjchem.commdpi.comthiazolo[2,3-c] eurjchem.comtsijournals.comtriazole. nih.gov Alternative strategies include the intramolecular cyclization of suitably substituted precursors, which can be achieved through methods like C-H bond functionalization of disulfide intermediates. nih.gov

Table 2: Examples of Fused Heterocyclic Systems from Benzothiazole Precursors This table illustrates general synthetic transformations for the benzothiazole class.

| Precursor | Reagent(s) | Fused Heterocyclic System | Reference |

|---|---|---|---|

| 2-Hydrazinobenzothiazole | Nitrous Acid (NaNO2/HCl) | Tetrazolo[4,5-b]benzothiazole | researchgate.net |

| 2-Hydrazinobenzothiazole | Formic Acid or Formamide | Benzo eurjchem.commdpi.comthiazolo[2,3-c] eurjchem.comtsijournals.comtriazole | nih.gov |

| 2-Mercaptobenzothiazole derivative | Hydrazine, then Carbon Disulfide | Benzo eurjchem.commdpi.comthiazolo[2,3-c] eurjchem.comtsijournals.comtriazole-3(2H)-thione | nih.gov |

Spectroscopic and Analytical Characterization Methodologies for 6 Chloro 4 Fluoro 1,3 Benzothiazol 2 Amine Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed. For derivatives of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine, IR spectroscopy is instrumental in confirming the presence of key structural features.

The IR spectra of benzothiazole (B30560) derivatives typically exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amino group (-NH2) are usually observed in the range of 3450-3250 cm⁻¹. arabjchem.org The aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹. arabjchem.org A significant peak corresponding to the C=N stretching of the thiazole (B1198619) ring is typically found around 1630-1512 cm⁻¹. arabjchem.orgresearchgate.net The C-S stretching vibration within the thiazole ring can be observed in the region of 700-600 cm⁻¹. arabjchem.org

In derivatives where the amine group has been modified, for instance, through acylation to form an amide, a strong absorption band for the carbonyl group (C=O) will appear around 1700 cm⁻¹. researchgate.net The presence of the halogen substituents is also reflected in the IR spectrum. The C-Cl stretching vibration is typically observed in the range of 800-600 cm⁻¹, while the C-F stretch appears at higher wavenumbers, generally between 1200-1000 cm⁻¹. arabjchem.org

Table 1: Typical IR Absorption Bands for 2-Aminobenzothiazole (B30445) Derivatives

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Amine (N-H) | Stretch | 3450 - 3250 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Imine (C=N) | Stretch | 1630 - 1512 |

| Carbonyl (C=O) | Stretch | ~1700 |

| Carbon-Fluorine (C-F) | Stretch | 1200 - 1000 |

| Carbon-Chlorine (C-Cl) | Stretch | 800 - 600 |

| Carbon-Sulfur (C-S) | Stretch | 700 - 600 |

This table presents generalized data compiled from various sources on benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, potentially ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei.

¹H-NMR Spectroscopy: Proton NMR spectra of this compound derivatives provide valuable information. The aromatic protons on the benzothiazole ring system typically appear as multiplets in the downfield region, generally between δ 6.5 and 8.5 ppm. nih.gov The chemical shifts and coupling patterns of these protons are influenced by the positions of the chloro and fluoro substituents. The protons of the primary amine group (-NH₂) usually appear as a broad singlet which is exchangeable with D₂O. rsc.org In derivatives where the amine is substituted, the chemical shifts of the adjacent protons will be altered.

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The carbon atoms of the benzothiazole ring typically resonate in the range of δ 110-170 ppm. nih.govspectrabase.com The carbon atom attached to the nitrogen in the thiazole ring (C2) is characteristically downfield. spectrabase.com The chemical shifts are also influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹⁹F-NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F-NMR is a highly specific and sensitive technique for characterizing these compounds. huji.ac.il Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, leading to sharp signals over a wide chemical shift range. alfa-chemistry.comnih.gov The chemical shift of the fluorine atom provides direct information about its local electronic environment. alfa-chemistry.com Coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can provide further structural insights. huji.ac.il The chemical shifts in ¹⁹F NMR are typically referenced against an internal or external standard like CFCl₃. colorado.edu

Table 2: Representative NMR Data for Substituted Benzothiazole Derivatives

| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (δ ppm) |

| ¹H | Aromatic-H | 6.5 - 8.5 |

| ¹H | Amine-H (NH₂) | Variable, often broad |

| ¹³C | Aromatic/Heterocyclic-C | 110 - 170 |

| ¹⁹F | Aryl-F | Varies depending on environment |

This table presents generalized data compiled from various sources on benzothiazole derivatives.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For derivatives of this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. niscpr.res.in

The presence of chlorine and sulfur atoms can be identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1, which results in an (M+2)⁺ peak with about one-third the intensity of the M⁺ peak. Sulfur's isotopes also contribute to the isotopic pattern.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. Common fragmentation pathways for benzothiazoles may involve cleavage of the thiazole ring or loss of substituents from the benzene (B151609) ring. niscpr.res.in High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. jyoungpharm.orgrsc.org

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.98406 |

| [M+Na]⁺ | 224.96600 |

| [M-H]⁻ | 200.96950 |

| [M]⁺ | 201.97623 |

Data sourced from PubChem for the parent compound this compound. uni.lu

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. nih.gov The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical and, subsequently, the molecular formula of the synthesized derivative. nih.govniscpr.res.in This technique is often used in conjunction with mass spectrometry to definitively confirm the molecular formula.

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., Thin Layer Chromatography, Column Chromatography)

Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction and for the purification of the final product.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. rsc.orgjyoungpharm.org A small amount of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. The separated spots are visualized, often under UV light. jyoungpharm.org

Column Chromatography: Column chromatography is a preparative technique used to purify the synthesized compounds. jyoungpharm.org The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent or a mixture of solvents (eluent) is passed through the column. niscpr.res.in The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and the isolation of the pure derivative. jyoungpharm.org

Pharmacological Activities and Biological Evaluation of 6 Chloro 4 Fluoro 1,3 Benzothiazol 2 Amine and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 2-aminobenzothiazole (B30445) are recognized for their potential as antimicrobial agents. The core structure serves as a versatile pharmacophore, and modifications at various positions of the benzothiazole (B30560) ring have been shown to modulate the antimicrobial spectrum and potency. The presence of electron-withdrawing groups like chloro and fluoro at positions 6 and 4, respectively, is anticipated to influence the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with microbial targets and its ability to penetrate cell membranes.

The antibacterial potential of benzothiazole derivatives has been extensively investigated. The mechanism of action for some 2-aminobenzothiazole-based compounds has been suggested to involve the inhibition of bacterial enzymes crucial for survival, such as DNA gyrase and topoisomerase IV. nih.gov

Derivatives of chloro- and fluoro-substituted 2-aminobenzothiazoles have demonstrated notable activity against Gram-positive bacteria. For instance, a series of thiazolidinone derivatives based on a 6-chloro-benzothiazole moiety showed improved activity against Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov The replacement of a trifluoromethoxy group with a chloro group at the 6-position of the benzothiazole ring led to a significant enhancement in antibacterial potency. nih.gov

In a study involving derivatives of the structural isomer, 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole, several synthesized compounds exhibited promising antibacterial activity against Staphylococcus aureus. psu.edu Similarly, other studies on 6-substituted 2-aminobenzothiazole derivatives have reported significant efficacy against Bacillus subtilis. researchgate.net

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| 6-Cl-benzothiazole-based thiazolidinone | Staphylococcus aureus | Improved activity | nih.gov |

| 6-Cl-benzothiazole-based thiazolidinone | MRSA | Improved activity | nih.gov |

| 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole derivatives | Staphylococcus aureus | Promising activity | psu.edu |

| 6-substituted 2-aminobenzothiazole derivatives | Bacillus subtilis | Significant efficacy | researchgate.net |

Note: MIC (Minimum Inhibitory Concentration) values were not consistently provided in narrative sources.

The efficacy of benzothiazole derivatives against Gram-negative bacteria is often challenged by the outer membrane of these bacteria, which acts as a permeability barrier. However, specific substitutions on the benzothiazole ring have been shown to overcome this challenge. For example, certain 5-substituted 2-aminobenzothiazole derivatives have displayed potent activity against Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov

Studies on derivatives of 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole have also indicated promising antibacterial activity against E. coli. psu.edu Furthermore, thiazolidinone derivatives of benzothiazole have been reported to be active against Pseudomonas aeruginosa, with some compounds showing efficacy comparable to standard antibiotics like streptomycin. nih.gov The presence of a chloro group on the benzothiazole ring has been highlighted as a factor contributing to the antibacterial activity against Gram-negative pathogens. nih.gov

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| 5-substituted 2-aminobenzothiazole | Escherichia coli | Potent activity (MIC: 4–16 μg/mL) | nih.gov |

| 5-substituted 2-aminobenzothiazole | Pseudomonas aeruginosa | Potent activity (MIC: 4–16 μg/mL) | nih.gov |

| 5-substituted 2-aminobenzothiazole | Klebsiella pneumoniae | Potent activity (MIC: 4–16 μg/mL) | nih.gov |

| 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole derivatives | Escherichia coli | Promising activity | psu.edu |

| 6-Cl-benzothiazole-based thiazolidinone | Pseudomonas aeruginosa | MIC: 0.10 mg/mL | nih.gov |

The development of new agents active against multidrug-resistant (MDR) bacteria is a critical area of research. The 2-aminobenzothiazole scaffold has shown potential in this regard. As mentioned, derivatives of 6-chloro-benzothiazole have demonstrated activity against MRSA. nih.gov

Furthermore, a class of 2-aminobenzothiazole-based inhibitors targeting DNA gyrase B has shown broad-spectrum antibacterial activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a major cause of nosocomial infections and are often multidrug-resistant. nih.gov Specifically, compounds with secondary amine substituents at the C5 position of the benzothiazole ring exhibited potent activity against these challenging pathogens. nih.gov

In addition to antibacterial properties, benzothiazole derivatives are known to possess significant antifungal activity. The introduction of fluorine into the benzothiazole moiety is a common strategy to enhance antifungal potential.

Derivatives of 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole were screened for their antifungal activity against Candida albicans and Aspergillus niger. psu.edu Several of the tested compounds showed better antifungal activity against C. albicans compared to the standard drug Griseofulvin, and also exhibited good activity against A. niger. psu.edu Other studies have also reported the synthesis of 2-aminobenzothiazole derivatives with promising activity against Candida albicans. researchgate.net In a study on heteroaryl derivatives of benzothiazole, several compounds showed good antifungal activity, with some being more potent than ketoconazole (B1673606) and bifonazole (B1667052) against certain fungal strains. mdpi.com

Table 3: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

| 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole derivatives | Candida albicans | Better than Griseofulvin | psu.edu |

| 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole derivatives | Aspergillus niger | Good activity | psu.edu |

| Heteroaryl benzothiazole derivative (2d) | Trichophyton viride | MIC/MFC: 0.06/0.11 mg/mL | mdpi.com |

The collective evidence from various studies indicates that the 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine scaffold and its derivatives possess the potential for broad-spectrum antimicrobial activity. The ability of these compounds to inhibit the growth of a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, underscores their therapeutic promise. psu.eduresearchgate.netmdpi.com

The antimicrobial activity of the benzothiazole nucleus can be attributed to various mechanisms, and the diverse substitutions on the ring system allow for the fine-tuning of this activity. The incorporation of a thiadiazole moiety into a fluoro benzothiazole structure has been shown to yield derivatives with significant antimicrobial properties. psu.eduresearchgate.net The synergistic effect of the benzothiazole ring with other heterocyclic systems is a promising strategy for developing new antimicrobial agents with a broad spectrum of action.

Antibacterial Efficacy

Anticancer and Antitumor Research

Derivatives of the benzothiazole nucleus have demonstrated notable antiproliferative effects across various cancer models. Research into these compounds has highlighted their potential as cytotoxic agents, with specific derivatives of 2-(4-aminophenyl)benzothiazole being recognized for their potent effects against sensitive breast cancer cell lines and other malignancies. mdpi.com

A variety of novel benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cells. In one study, twenty-five new benzothiazole compounds were designed and tested. nih.gov Among these, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (referred to as compound B7) was identified as a particularly active agent. nih.gov It demonstrated significant inhibition of proliferation in human epidermoid carcinoma (A431), human non-small cell lung cancer (A549), and H1299 cell lines. nih.gov

Further research into other derivatives has shown broad-spectrum anticancer activity. For instance, a dichlorophenyl-containing chlorobenzothiazole derivative was found to be effective against nine different cancer cell lines, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 1.60 µM to 71.8 nM. nih.gov This particular derivative showed exceptional potency against the non-small cell lung cancer cell line HOP-92. nih.gov Similarly, benzothiazole-pyrimidine hybrids have shown efficacy against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov

Other studies have explored the anticancer potential of various substituted benzothiazoles. Hydrazine-based derivatives of 2-amino-6-fluorobenzothiazole (B1267395) exhibited antitumor activity against HeLa (cervical cancer) and COS-7 (kidney fibroblast cancer) cells. nih.gov Additionally, new benzothiazole derivatives linked to a 1,3,4-oxadiazole-2-thione moiety showed strong effects against CCRF-CEM leukemia cell lines.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

A critical aspect of anticancer drug development is ensuring that the compounds selectively target malignant cells while sparing normal, healthy cells. Studies on phenylacetamide derivatives containing a benzothiazole nucleus have addressed this by evaluating their cytotoxicity against both cancer cells and normal human fibroblasts (HFF-1). In this research, several compounds that showed strong antiproliferative activity against paraganglioma and pancreatic cancer cell lines were tested for their effect on normal cells.

The selectivity of these compounds is often quantified by a selectivity index (SI), calculated as the ratio of the IC₅₀ value in normal cells to the IC₅₀ value in cancer cells. One derivative, designated 4l , demonstrated a greater antiproliferative effect and a higher selectivity index against cancer cells compared to other tested compounds. This indicates a more favorable therapeutic window, suggesting it is more toxic to cancer cells than to normal fibroblasts. Another study involving a hybrid of pyrazinamide (B1679903) and 4-phenylthiazol-2-amine found that the most active compound had a selectivity index greater than 20 when comparing its activity against M. tuberculosis to its cytotoxicity in the human hepatocellular carcinoma cell line (HepG2), which can be an initial indicator of selectivity. nih.gov

Table 2: Selectivity Index of Benzothiazole Derivative 4l

Anti-tubercular Activity Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents. nih.gov Benzothiazole derivatives have been identified as a promising class of compounds in this area, with many exhibiting potent activity against the pathogen.

Numerous studies have confirmed the efficacy of benzothiazole derivatives against the standard laboratory strain of M. tuberculosis, H37Rv. For example, a series of hybrid molecules combining pyrazinamide with a 4-arylthiazol-2-amine scaffold were tested, with the most active compound, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide , showing potent inhibition of Mtb H37Rv. nih.gov This compound was also effective against other mycobacterial species, including M. kansasii and M. avium. nih.gov

Further research on pyrimidine-tethered benzothiazole derivatives also demonstrated significant anti-TB effects. Two compounds from this series, designated 5c and 15 , were highly active against a sensitive strain of M. tuberculosis and also showed potent effects against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Benzothiazole adamantyl amides and their optimized analogs have also shown excellent potency against Mtb, including drug-resistant strains. nih.gov

The potency of anti-tubercular agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of the bacteria. For benzothiazole derivatives, a wide range of MIC values has been reported.

The hybrid compound 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide exhibited an MIC of 0.78 µg/mL (2.3 µM) against M. tuberculosis H37Rv. nih.gov In another study, pyrimidine-tethered benzothiazole derivatives 5c and 15 showed even greater potency, with MIC values of 0.24 µg/mL and 0.48 µg/mL, respectively, against a sensitive Mtb strain. Their activity was retained against resistant strains, with MICs of 0.98 µg/mL (5c) and 1.95 µg/mL (15) against an MDR strain. Advanced benzothiazole amide analogs have achieved MIC values between 0.12–0.5 µg/mL against Mtb. nih.gov

Table 3: MIC of Selected Benzothiazole Derivatives against M. tuberculosis

Identifying the molecular target of an antimicrobial agent is crucial for understanding its mechanism of action and for future drug development. Research has pointed to several potential targets for benzothiazole derivatives within M. tuberculosis.

Decaprenylphosphoryl-β-D-ribose 2'-oxidoreductase (DprE1 ) is a key enzyme involved in the synthesis of the mycobacterial cell wall and is a promising drug target. Several classes of compounds, including benzothiazoles, have been identified as DprE1 inhibitors. These compounds can act as noncovalent inhibitors of the enzyme. The mechanism involves binding to the DprE1 protein, which is essential for the formation of decaprenylphosphoryl-D-arabinose, a crucial component for cell growth and survival.

Another identified target is the trehalose (B1683222) monomycolate transporter, MmpL3 . nih.gov Mapping of resistance mutations to benzothiazole amides pointed to MmpL3 as the most likely target. nih.gov Metabolic labeling experiments provided further evidence that these compounds interfere with the transfer of mycolic acids to their cell envelope acceptors, a process mediated by MmpL3. nih.gov

Additionally, based on structural similarities to known inhibitors and molecular docking studies, mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH ) has been suggested as a potential target for certain pyrazinamide-thiazolamine hybrids. nih.gov

Table of Mentioned Compounds

Anthelmintic Activity Assessment

The anthelmintic potential of the benzothiazole scaffold, a core component of the subject compound, has been a subject of significant research. nih.govejpmr.com Derivatives of this compound have been synthesized and evaluated for their activity against various helminths, often using the adult Indian earthworm (Pheretima posthuma) as a model organism. ejpmr.comresearchgate.net

In these studies, the efficacy of the synthesized compounds is typically measured by the time taken to cause paralysis and death of the worms. Research has indicated that the introduction of specific functional groups to the benzothiazole nucleus can significantly influence the anthelmintic activity. For instance, studies on related structures have shown that incorporating electron-withdrawing groups, such as nitro (NO₂) and bromo (Br) at the 6th position of the benzothiazole ring, and chloro (Cl) or fluoro (F) substitutions on an associated aromatic amine, can lead to higher anthelmintic activity. ejpmr.com

One study focused on synthesizing derivatives from 2-amino-6-fluoro-7-chlorobenzothiazole, a compound structurally similar to the title compound. researchgate.net These new molecules were screened for anthelmintic properties, with some showing promising results. researchgate.net Another research effort synthesized a series of novel Schiff's bases containing a 6-chloro benzothiazole moiety and found that several derivatives exhibited good anthelmintic activity when compared against the standard drug, Albendazole. ijnrd.org Similarly, thiazolyl aminobenzothiazole derivatives have been synthesized and screened, with some compounds, particularly compound 22 in the study, displaying significant anthelmintic effects against the earthworm species Pheretima corethruses. tandfonline.com The general approach often involves preparing a series of derivatives and testing them at various concentrations to determine their potency. ejpmr.comresearchgate.net

Table 1: Anthelmintic Activity of Selected Benzothiazole Derivatives

| Compound Type | Test Organism | Key Finding | Reference |

|---|---|---|---|

| 6-substituted 2-aminobenzothiazole derivatives | Pheretima posthuma | Electron-withdrawing groups (e.g., -NO₂, -Br, -Cl, -F) enhance activity. | ejpmr.com |

| Thiazolyl aminobenzothiazole derivatives | Pheretima corethruses | Compound 22 showed the most significant activity. | tandfonline.com |

| Schiff's bases of 6-chloro benzothiazole | Earthworms | Compounds 3a, 3b, and 3d showed good activity compared to Albendazole. | ijnrd.org |

| Derivatives of 2-amino-6-fluoro-7-chlorobenzothiazole | Earthworms | Several new moieties demonstrated promising anthelmintic activity. | researchgate.net |

Anti-inflammatory Properties

Derivatives of this compound are frequently evaluated for their anti-inflammatory potential, primarily through the carrageenan-induced paw edema model in rodents. inotiv.comresearchgate.net This well-established assay induces a reproducible acute inflammation, allowing for the effective screening of potential anti-inflammatory agents. creative-biolabs.comnih.gov The inflammatory response in this model involves the release of various mediators, including histamine, serotonin, kinins, and prostaglandins. researchgate.net

Research has shown that specific substitutions on the benzothiazole ring system are crucial for anti-inflammatory activity. researchgate.net In one study, derivatives with a chloro substitution at the 5-position and methoxy (B1213986) groups at the 4 or 6-positions of the benzothiazole ring demonstrated notable anti-inflammatory effects. researchgate.net Another study synthesized a hybrid molecule combining 2-aminobenzothiazole (2-ABT) and ketoprofen (B1673614), which yielded a compound (3b) with superior anti-inflammatory activity (IC50 of 54.64 μg/mL) compared to the standard drug ibuprofen. nih.gov The mechanism of action for the anti-inflammatory properties of benzothiazoles is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.net The development of inflammation is assessed by measuring the increase in paw volume or thickness at specific time intervals after the injection of carrageenan. inotiv.comnih.gov

Table 2: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Type | Evaluation Model | Key Finding/Result | Reference |

|---|---|---|---|

| 5-chloro and 6-methoxy substituted 2-aminobenzothiazoles | Carrageenan-induced mice paw edema | Showed better anti-inflammatory activity compared to other substitutions. | researchgate.net |

| Hybrid of 2-aminobenzothiazole and ketoprofen (Compound 3b) | In vitro assays | Exhibited superior anti-inflammatory activity with an IC50 of 54.64 μg/mL. | nih.gov |

| Thiazolidine derivatives | Carrageenan-induced inflammatory pain | Demonstrated promising anti-inflammatory and anti-nociceptive activity. | nih.gov |

| Indolizine derivatives | Carrageenan-induced hind paw edema | Compound 7h showed 63% inhibition of paw edema. | researchgate.net |

Anticonvulsant Activity Screening

The benzothiazole scaffold is a recognized pharmacophore in the development of novel anticonvulsant agents. nih.goveurekaselect.com Derivatives are commonly screened for their ability to protect against seizures in established preclinical models. mdpi.comnih.gov

The two most widely utilized screening models are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. mdpi.comnih.gov The MES test is particularly useful for identifying compounds that prevent the spread of seizures, making it a valuable model for generalized tonic-clonic seizures. mdpi.comuc.pt The scPTZ model, on the other hand, is effective in identifying agents that can raise the seizure threshold and is often used to detect compounds effective against absence seizures. nih.govnih.gov

Several studies have synthesized and evaluated benzothiazole derivatives using these models. mdpi.comnih.gov For example, a series of new benzothiazoles with a mercapto-triazole substituent were assessed, revealing potent anticonvulsant activity. mdpi.comnih.gov Specifically, compounds 5i and 5j from this series were highly effective in both the MES and scPTZ tests, with ED₅₀ (median effective dose) values indicating significant potency. mdpi.comnih.gov Another study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, a related heterocyclic system, identified compound 4g as a promising candidate with low ED₅₀ values in both MES and scPTZ models. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights

Correlating Halogen Substitution (Chlorine, Fluorine) Patterns with Biological Potency

The nature and position of halogen substituents on the benzothiazole (B30560) ring are critical determinants of biological activity. The interplay between chlorine and fluorine atoms significantly influences the electronic environment and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

Research indicates that the specific placement of halogens is key. For instance, in a series of N, N-disubstituted 2-aminobenzothiazoles, moving the chloro group from the 6-position to the 5-position did not significantly affect antibacterial activity against S. aureus. nih.gov However, the complete removal of the chlorine atom led to a two- to three-fold decrease in potency. nih.gov Replacing both the chloro and a methyl group with fluorine resulted in a six-fold decrease in the minimum inhibitory concentration (MIC) compared to the original compound. nih.gov This suggests that while halogenation is important, the type and combination of halogens can fine-tune the potency.

Studies on nitrobenzamide derivatives of 7-substituted-6-fluorobenzothiazoles have shown that the presence of a fluorine atom at position 6, combined with various substituents at position 7 (like chloro, methyl, nitro, hydroxyl, and methoxy), leads to stable compounds with potential for biological trials. researchgate.net The introduction of fluorine is known to cause dramatic changes in a molecule's biological profile due to its high electronegativity, the strength of the carbon-fluorine bond, and increased lipid solubility. psu.edu In some series, derivatives containing electron-withdrawing groups like Cl and F in the benzothiazole ring were found to be more active as anticonvulsants. nih.gov

The following table summarizes the effect of halogen substitutions on the antibacterial activity of some benzothiazole analogs.

| Compound Analog | Substitution Pattern | Relative Antibacterial Activity (S. aureus) | Reference |

| Analog 1 | 6-Chloro | Baseline | nih.gov |

| Analog 2 | 5-Chloro | Comparable to Analog 1 | nih.gov |

| Analog 3 | No Chlorine | 2- to 3-fold loss in activity | nih.gov |

| Analog 4 | Fluorine instead of Chloro/Methyl | ~6-fold decrease in MIC | nih.gov |

Impact of Substituents at the 2-Amino Position on the Pharmacological Profile

The 2-amino group of the benzothiazole ring serves as a versatile handle for introducing a wide array of substituents, which can drastically alter the pharmacological properties of the parent compound. Modifications at this position can influence potency, selectivity, and pharmacokinetic properties.

Studies have shown that bis-substitution on the 2-amino nitrogen is generally optimal for antibacterial activity. nih.gov While the amide moiety itself is not essential for activity, as sulfonamides and alkyl-linked substituents are also well-tolerated, the nature of the substituent is crucial. nih.gov Small aromatic, alkyl, or cycloalkyl groups are often preferred, whereas more polar substitutions tend to decrease activity. nih.gov For example, in one study, a series of 2-aminobenzothiazoles were synthesized with various benzyl (B1604629) groups attached to the 2-amino position. A derivative with a 4-nitrobenzyl substituent, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was identified as a potent agent that significantly inhibited the proliferation of cancer cell lines like A431 and A549. nih.gov

Alkylation of the 2-amino group is a common strategy. nih.gov The reactivity of this primary amino group allows for the introduction of complex side chains. For instance, acylation with chloroacetyl chloride followed by reaction with various N-heterocycles has been used to create large libraries of compounds for screening. nih.gov The introduction of an N-propyl imidazole (B134444) moiety at the 2-amino position was found to be critical for the antibacterial activity observed in a particular scaffold. nih.gov

The table below illustrates how different substituents at the 2-amino position affect the anticancer activity of 6-chlorobenzothiazole derivatives.

| Compound | 2-Amino Substituent | Key Biological Activity | Reference |

| B5 | 3-Fluorobenzyl | Anticancer | nih.gov |

| B6 | 3,5-Dimethoxybenzyl | Anticancer | nih.gov |

| B7 | 4-Nitrobenzyl | Significant inhibition of A431 & A549 cell proliferation | nih.gov |

Influence of Fused Heterocyclic Rings (e.g., Thiazolidinones, Azetidinones, Triazoles) on Bioactivity

Fusing or attaching other heterocyclic rings to the 6-chloro-4-fluoro-1,3-benzothiazol-2-amine core is a well-established strategy to generate novel chemical entities with enhanced and diverse biological activities. These hybrid molecules often exhibit synergistic effects or novel pharmacological profiles.

Thiazolidinones: The incorporation of a thiazolidin-4-one ring has been shown to yield compounds with significant antimicrobial and anthelmintic activities. For example, derivatives of 3-(7-Chloro-6-Fluoro benzo[d]thiazol-2-yl)-2-(4-Chlorophenyl)thiazolidin-4-one were synthesized and evaluated. In another study, the replacement of a 6-OCF3 substituent with a 6-Cl substituent in a series of benzothiazolyl-thiazolidin-4-ones resulted in a 2.5-fold improvement in antibacterial activity against S. aureus, MRSA, and a resistant strain of E. coli. nih.gov

Azetidinones: The azetidin-2-one (B1220530) (β-lactam) ring is a well-known pharmacophore, particularly in antibiotics. Novel azetidinone derivatives synthesized from pyrazolo-benzothiazoles have been screened for a range of activities, including antimicrobial effects. The synthesis involves creating a Schiff's base from the 2-amino benzothiazole, which is then cyclized with chloroacetyl chloride to form the azetidinone ring.

Thiadiazoles/Triazoles: The 1,3,4-thiadiazole (B1197879) ring, which is structurally related to triazoles, is another important heterocycle that has been combined with the fluoro-benzothiazole nucleus. psu.edunih.gov This combination aims to leverage the broad spectrum of activities associated with thiadiazoles, including antimicrobial properties. psu.edunih.gov A series of novel fluoro-benzothiazole substituted thiadiazole derivatives were synthesized and showed significant antimicrobial activity. psu.eduresearchgate.net The rationale is that the introduction of fluorine into the benzothiazole moiety coupled with the thiadiazole ring can lead to synergistic effects and enhanced potency. psu.edu

| Fused/Attached Ring | Starting Scaffold | Resulting Biological Activity | Reference(s) |

| Thiazolidinone | 6-Chloro-benzothiazole | Improved antibacterial activity | nih.gov |

| Thiazolidinone | 7-Chloro-6-fluoro-benzothiazole | Anthelmintic activity | |

| Azetidinone | 6-Fluoro-benzothiazole | Antimicrobial activity | |

| 1,3,4-Thiadiazole | 6-Fluoro-benzothiazole | Significant antimicrobial activity | psu.eduresearchgate.net |

Establishment of Structure-Activity Relationships for Specific Antimicrobial Potencies

SAR studies have been pivotal in defining the structural requirements for the antimicrobial activity of this compound and its analogs. These relationships help in the rational design of more effective antimicrobial agents.

For antibacterial activity against Gram-positive bacteria like S. aureus, specific structural features have been identified as crucial. As mentioned, bis-substitution on the 2-amino group is generally favored over mono-substitution. nih.gov The presence of halogen atoms on the benzothiazole ring is also important; for example, removing a chlorine atom can diminish activity. nih.gov Furthermore, the fusion of certain heterocyclic rings can enhance potency. Modifications of 6-substituted benzothiazole-based thiazolidinones showed that a 6-Cl substituent provided better activity against S. aureus and MRSA compared to a 6-OCF3 group. nih.gov

In the context of antifungal activity, compounds derived from the fusion of benzothiazole with other heterocycles have shown promise. mdpi.com For instance, certain pyrrolo[2,1-b] nih.govbenzothiazole derivatives displayed higher antifungal activity against Candida albicans and Aspergillus flavus than the standard drug fluconazole. mdpi.com

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives against various microorganisms, illustrating specific SAR.

| Compound Derivative | Target Microorganism | MIC (µg/mL) | Key Structural Feature | Reference |

| 6-OCF3-benzothiazolyl-thiazolidinone analog | S. aureus | >1.00 mg/mL | 6-OCF3 substituent | nih.gov |

| 6-Cl-benzothiazolyl-thiazolidinone analog | S. aureus | 0.25 mg/mL | 6-Cl substituent | nih.gov |

| Pyrrolo[2,1-b] nih.govbenzothiazole 9a | Candida albicans | 4 µmol L–1 | Fused pyrrole (B145914) ring | mdpi.com |

| Pyrrolo[2,1-b] nih.govbenzothiazole 9d | Candida albicans | 4 µmol L–1 | Fused pyrrole ring with 4-fluorophenyl | mdpi.com |

| Fluconazole (Standard) | Candida albicans | 8 µmol L–1 | - | mdpi.com |

Elucidation of Molecular Mechanisms of Action (e.g., Modulation of Key Signaling Pathways, Interaction with Bacterial Enzymes and Receptors, Protein Binding)

Understanding the molecular mechanisms through which this compound derivatives exert their effects is essential for their development as therapeutic agents. Research has pointed to several potential modes of action.

Interaction with Bacterial Enzymes and Receptors: One proposed mechanism for the antibacterial activity of benzothiazole-based compounds is the inhibition of essential bacterial enzymes. Docking studies on benzothiazolyl-thiazolidin-4-one derivatives predicted that their antibacterial effect could be due to the inhibition of LD-carboxypeptidase, an enzyme involved in bacterial cell wall metabolism. nih.gov Another potential target for 2-aminobenzothiazole (B30445) analogs is MmpL3, a transporter protein essential for the formation of the mycobacterial cell wall, which is relevant for antitubercular activity. nih.gov It has also been noted that the activity of some benzothiazole scaffolds against Gram-negative bacteria is limited because they are substrates for bacterial efflux pumps, which actively remove the compounds from the cell. nih.gov

Modulation of Key Signaling Pathways: In the context of anticancer activity, derivatives of 2-aminobenzothiazole have been shown to modulate critical signaling pathways that control cell growth and survival. One study found that a potent benzothiazole derivative induced G1-phase cell cycle arrest and apoptosis in cancer cells. acs.org The mechanism involved the inhibition of the ALK/PI3K/AKT signaling pathway, which is a key regulator of cell proliferation and survival. acs.org The compound also disrupted the mitochondrial membrane potential, a key event in the apoptotic cascade. acs.org Derivatives have also been shown to induce apoptosis by modulating other critical signaling pathways in epidermoid and non-small cell lung cancer cell lines.

Protein Binding: The efficacy of these compounds is fundamentally linked to their ability to bind to specific protein targets. Docking studies for acetamide-linked benzothiazole derivatives have indicated strong binding affinities to proteins associated with tuberculosis. For AMPA receptor modulators, the introduction of fluoromethyl groups at the 2-position of a related benzothiadiazine dioxide scaffold was studied to enhance protein interaction and cognitive enhancement effects. nih.gov This highlights the importance of specific substitutions in optimizing protein-ligand interactions.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Affinity and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding affinity and interaction patterns between a ligand, such as a derivative of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine, and its biological target, typically a protein or enzyme.

In studies on related compounds, such as derivatives of 6-chloro-1,3-benzothiazol-2-amine, molecular docking has been successfully employed to investigate their potential as anticancer agents by targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov The process involves preparing the 3D structure of the protein and the ligand, followed by a docking simulation where various conformations of the ligand are placed into the active site of the receptor. nih.gov The resulting poses are then scored based on their binding energy, with lower energy values indicating a more stable interaction.

Key interactions typically observed for benzothiazole (B30560) derivatives include hydrogen bonds and hydrophobic interactions within the ATP binding pocket of the target kinase. nih.gov For a molecule to be an effective EGFR inhibitor, it generally needs to form at least two hydrogen bonds with the receptor. nih.gov For example, docking studies on 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine derivatives revealed that the most active compounds formed crucial hydrogen bonds and hydrophobic interactions, explaining their potent activity against colon cancer cell lines. nih.govnih.gov

Table 1: Example of Molecular Docking Results for 6-Chloro-1,3-benzothiazole Derivatives against EGFR-TK (This table is illustrative, based on findings for closely related compounds)

| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| BT16 | -8.5 | Met793, Cys797 | Hydrogen Bond |

| Leu718, Val726, Ala743 | Hydrophobic | ||

| BT17 | -9.2 | Met793, Thr854 | Hydrogen Bond |

| Leu718, Ala743, Leu844 | Hydrophobic |

Data sourced from studies on 6-chloro-benzothiazole derivatives. nih.gov

Pharmacophore Model Development for Activity Prediction and Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or a set of active molecules (ligand-based). mdpi.com

For a scaffold like this compound, a pharmacophore model would typically include features such as hydrogen bond donors (e.g., the 2-amino group), hydrogen bond acceptors (e.g., the nitrogen atom in the thiazole (B1198619) ring), hydrophobic regions (the benzene (B151609) ring), and aromatic rings. The specific placement of the chloro and fluoro atoms significantly influences the electronic and steric properties, which would be captured in a detailed model.

Once developed, this model serves as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophore features. mdpi.com This process aids in discovering novel chemotypes with potential activity. Furthermore, the model guides the design of new derivatives of this compound by suggesting modifications that would enhance the fit to the pharmacophore, thereby predicting and improving biological activity. researchgate.net This approach is integral to the design of novel azetidinone derivatives from 2-aminobenzothiazoles for various biological activities. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactive Site Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations can provide deep insights into its geometry, stability, and reactivity. These calculations determine the distribution of electron density and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests the molecule is more reactive and less stable. mdpi.com The presence of electron-withdrawing groups like chlorine and fluorine on the benzothiazole ring is expected to influence this gap significantly. Studies on similar halogenated benzothiazoles show that such substitutions can lower the HOMO-LUMO gap, thereby modulating the molecule's reactivity. mdpi.comnih.gov

Molecular Electrostatic Potential (MESP) maps, also derived from DFT, visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. These maps are invaluable for predicting how the molecule will interact with biological receptors and for understanding sites susceptible to metabolic reactions. For this compound, the amino group would be a primary nucleophilic site, while the halogen-substituted benzene ring would present distinct electrostatic features.

Table 2: Example of DFT-Calculated Properties for Benzothiazole Derivatives (This table is illustrative, based on findings for related compounds)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole-Derivative 1 | -6.21 | -1.48 | 4.73 |

| Benzothiazole-Derivative 2 | -6.54 | -1.98 | 4.56 |

| Benzothiazole-Derivative 3 | -6.77 | -2.31 | 4.46 |

Data sourced from a DFT study on substituted benzothiazoles. mdpi.com

In Silico Screening and Virtual Library Design for Lead Optimization

In silico screening and the design of virtual libraries are powerful strategies for lead optimization in drug discovery. mdpi.comnih.gov Starting with a "hit" compound like this compound, which possesses a desirable core scaffold, medicinal chemists can design a virtual library containing thousands of related structures. This is achieved by computationally adding a wide variety of chemical groups (R-groups) to specific points on the scaffold, such as the 2-amino position. nih.gov

This virtual library is then subjected to high-throughput in silico screening. This process involves several computational filters:

Drug-likeness and ADMET Prediction: The library is first filtered based on physicochemical properties that predict good absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This step eliminates compounds that are likely to fail in later stages of drug development. mdpi.comnih.gov

Pharmacophore-based Screening: The remaining compounds are screened against a pharmacophore model to select those that possess the key features required for biological activity.

Molecular Docking: The top candidates are then docked into the active site of the target protein to predict their binding affinity and interaction patterns. nih.gov

This tiered approach efficiently narrows down a vast chemical space to a manageable number of promising candidates for chemical synthesis and biological testing. nih.govnih.gov This methodology has been effectively used to identify potent inhibitors of targets like VEGFR-2 and to develop novel anticancer agents based on the benzothiazole scaffold. mdpi.comnih.gov

Future Directions and Therapeutic Potential of 6 Chloro 4 Fluoro 1,3 Benzothiazol 2 Amine Derivatives

Rational Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The rational design of novel derivatives of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is a cornerstone of efforts to enhance their therapeutic index. By strategically modifying the core structure, researchers aim to improve potency against specific biological targets while minimizing off-target effects. A key approach involves the application of computational modeling and structure-activity relationship (SAR) studies to predict how different functional groups will influence the compound's interaction with target proteins. nih.govnih.gov

For instance, the introduction of various substituents at the 2-amino position of the benzothiazole (B30560) ring has been a major focus. Studies on related benzothiazole structures have shown that the nature of this substituent can significantly impact biological activity. For example, the synthesis of N-substituted benzothiazole derivatives has led to the identification of compounds with potent anticancer and anti-inflammatory properties. nih.gov One notable example is the development of 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, which has demonstrated significant dual-action capabilities. frontiersin.org

The synthesis of these novel derivatives often begins with the core scaffold, this compound, which can be prepared from precursors like 3-chloro-4-fluoro aniline (B41778). uni.lumedchemexpress.com From this starting point, a variety of chemical reactions can be employed to introduce diverse functionalities, leading to a library of new chemical entities for biological screening.

Table 1: Examples of Synthesized Benzothiazole Derivatives and their Potential Activities

| Compound Name | Starting Material | Potential Therapeutic Application | Reference |

| 6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | 2-amino-6-chlorobenzothiazole | Anticancer, Anti-inflammatory | frontiersin.org |

| 2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole | 3-chloro-4-fluoro aniline | Antimicrobial, Anti-inflammatory | uni.lu |

| Substituted pyrazolo azetidinones | 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole | Anti-inflammatory, Antidiabetic, Antioxidant, Antimicrobial | uni.lu |

| N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine | 2-amino 6-fluoro benzothiazoles | Antitubercular | medchemexpress.com |

Strategies for Overcoming Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of drug resistance. Derivatives of this compound are being explored as a means to circumvent these resistance mechanisms. The unique structural features of the benzothiazole core can be leveraged to design molecules that are less susceptible to the efflux pumps and metabolic enzymes that often confer resistance to existing drugs. nih.gov

One promising strategy involves the development of compounds that target pathways essential for the survival of resistant cancer cells. For example, benzothiazole derivatives have been designed as inhibitors of the STAT3 signaling pathway, which is often constitutively activated in drug-resistant tumors. nih.gov By inhibiting STAT3, these compounds can re-sensitize cancer cells to conventional chemotherapeutic agents.

Furthermore, the design of hybrid molecules that combine the benzothiazole scaffold with other pharmacophores known to be effective against resistant cell lines is an active area of research. This approach aims to create multi-targeted agents that can simultaneously inhibit several key pathways involved in cancer cell proliferation and survival.

Investigation of Synergistic Effects in Combination Therapies

The future of cancer treatment is increasingly moving towards combination therapies that utilize drugs with different mechanisms of action to achieve synergistic effects. Derivatives of this compound hold considerable promise in this regard. Their ability to modulate specific signaling pathways can complement the cytotoxic effects of traditional chemotherapy drugs, leading to enhanced tumor cell killing and a lower likelihood of resistance. nih.gov

For instance, a study on a phenylacetamide derivative containing a benzothiazole nucleus demonstrated synergistic effects when combined with gemcitabine (B846) in pancreatic cancer cell lines. mdpi.com This suggests that derivatives of the this compound scaffold could be investigated in combination with a range of standard-of-care chemotherapeutics for various cancer types. The co-inhibition of pathways such as AKT and ERK by certain benzothiazole derivatives further highlights their potential for synergistic interactions with other targeted therapies. nih.gov

Prospects for Preclinical and Clinical Development of Lead Compounds

The ultimate goal of designing and synthesizing novel this compound derivatives is their translation into clinically effective therapies. Several promising lead compounds based on the broader benzothiazole scaffold have emerged from preclinical studies and are progressing through the drug development pipeline.

One of the most notable examples is Phortress (NSC 710305), a lysylamide prodrug of a fluorinated 2-(4-aminophenyl)benzothiazole derivative. ncats.ioresearchgate.net Phortress has undergone Phase I clinical trials for the treatment of solid tumors. ncats.io The mechanism of action involves metabolic activation by cytochrome P450 1A1 (CYP1A1) in sensitive tumors, leading to the formation of DNA adducts and subsequent cell death. ncats.io This tumor-selective activation provides a potential therapeutic window and reduces systemic toxicity.

The development of Phortress and other benzothiazole derivatives provides a valuable roadmap for the preclinical and clinical evaluation of new compounds based on the this compound scaffold. Future research will focus on identifying lead candidates with optimal pharmacokinetic and pharmacodynamic properties, conducting rigorous preclinical toxicology studies, and ultimately advancing the most promising molecules into clinical trials.

Q & A

Q. What are the key synthetic routes for preparing 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors with thiocyanates or via condensation reactions. For example:

- Route 1 : Reacting 4-fluoro-6-chloroaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C) to form the benzothiazole core .

- Route 2 : Condensation of intermediates like 6-chloro-4-fluoro-2-aminobenzothiazole with phenacyl bromides in ethanol under reflux (7–12 hours) using sodium acetate as a base .

Q. Critical Conditions :

- Temperature control (<10°C during bromine addition to prevent side reactions).

- Solvent choice : Ethanol or glacial acetic acid for optimal solubility.

- Purification : Recrystallization from ethanol or methanol improves purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key markers should be analyzed?

Methodological Answer:

- ¹H NMR : Look for aromatic protons in the range δ 6.6–8.2 ppm (integration confirms substituent positions). The NH₂ group typically appears as a singlet near δ 9.9–10.8 ppm .

- IR Spectroscopy : Amine N-H stretches (~3215–3229 cm⁻¹) and C-Cl/C-F vibrations (675–1310 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 355 [M+1] for related derivatives) validate molecular weight .

- X-ray Crystallography : Resolves dihedral angles between benzothiazole and substituent rings, critical for understanding π-π interactions .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Substituent Effects : Fluorine at position 4 enhances lipophilicity and membrane penetration, but chloro at position 6 may sterically hinder target binding .

- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria).

- Purity Verification : Ensure ≥95% purity via HPLC and elemental analysis to rule out impurities skewing results .

Q. Recommended Approach :

- Conduct comparative studies under identical conditions.

- Use computational modeling (e.g., molecular docking) to predict substituent-target interactions .

Q. What strategies enhance target selectivity in antimicrobial applications of 1,3-benzothiazole derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents increase electrophilicity, improving interactions with bacterial enzymes (e.g., DNA gyrase) .

- Hybridization : Conjugate with pyrazole or triazole moieties to broaden activity spectra. For example, pyrazole-thiazole hybrids show enhanced antifungal activity .

- Structure-Activity Relationship (SAR) : Systematically vary substituents at positions 4 and 5. A 2021 study found that 4-fluoro-6-nitro derivatives had 4× higher MIC against S. aureus than chloro analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) in synthesized derivatives?

Methodological Answer:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift NH₂ proton signals by 0.5–1.0 ppm. Always report solvents .

- Tautomerism : Thione-thiol tautomerism in benzothiazoles may split peaks. Use 2D NMR (e.g., COSY) to resolve .

- Crystallographic Validation : Compare experimental NMR with X-ray-derived structures to confirm assignments .

Example : In a 2025 study, the NH signal for 6-chloro derivatives in DMSO-d₆ appeared at δ 10.8 ppm, but shifted to δ 9.9 ppm in CDCl₃ due to hydrogen bonding differences .

Experimental Design Tables

Q. Table 1: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromine-mediated | KSCN, Br₂, glacial acetic acid | 70 | 95 | |

| Phenacyl condensation | EtOH, NaOAc, reflux (7 h) | 65 | 98 |

Q. Table 2: Key Spectral Markers

| Technique | Marker Range/Peak | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR | δ 9.9–10.8 (s, NH) | Amine protons | |

| IR | 1310 cm⁻¹ | C-Cl stretch | |

| MS | m/z 355 [M+1] | Molecular ion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.